molecular formula C12H7Cl2FO B6381450 2-Chloro-4-(3-chloro-5-fluorophenyl)phenol CAS No. 1261892-03-8

2-Chloro-4-(3-chloro-5-fluorophenyl)phenol

Cat. No.: B6381450
CAS No.: 1261892-03-8
M. Wt: 257.08 g/mol
InChI Key: IZZBVYFVRXWSKH-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-5-fluorophenyl)phenol is an organic compound with the chemical formula C12H7Cl2FO It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a biphenyl structure

Properties

IUPAC Name

2-chloro-4-(3-chloro-5-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(15)6-9)7-1-2-12(16)11(14)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZBVYFVRXWSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686020
Record name 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-03-8
Record name 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chloro-5-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of 2-Chloro-4-(3-chloro-5-fluorophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chloro-5-fluorophenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .

Scientific Research Applications

2-Chloro-4-(3-chloro-5-fluorophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloro-5-fluorophenyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Chloro-3,5-difluorophenol
  • 2-Chloro-4,5-difluorophenol

Uniqueness

2-Chloro-4-(3-chloro-5-fluorophenyl)phenol is unique due to the specific arrangement of chlorine and fluorine atoms on the biphenyl structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

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